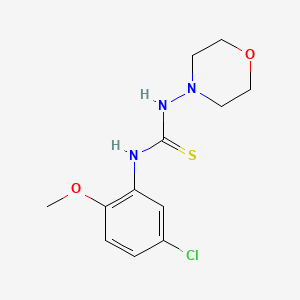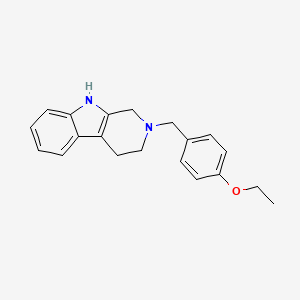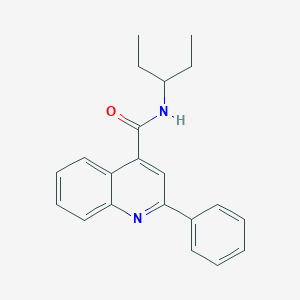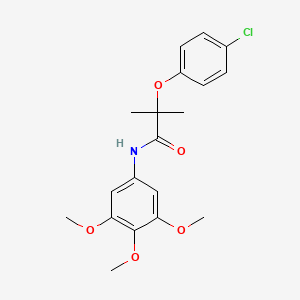![molecular formula C17H14ClNO3 B5810442 methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate, also known as MCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCA is a member of the benzoate family of compounds, which are known to have a wide range of biochemical and physiological effects.
作用机制
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a substrate for proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. When methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is cleaved by a protease, it releases a fluorescent molecule that can be detected using a fluorometer. The rate of fluorescence increase is proportional to the protease activity. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also used as a probe for monitoring the activity of other enzymes such as esterases, amidases, and lipases.
Biochemical and Physiological Effects
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a critical role in cancer metastasis. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine and is involved in Alzheimer's disease.
实验室实验的优点和局限性
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a highly sensitive and specific substrate for proteases, which makes it a useful tool for studying the activity of these enzymes. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also a fluorescent molecule, which allows for real-time monitoring of protease activity. However, methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has some limitations. It is not suitable for studying the activity of all proteases, as some proteases may not cleave the peptide bond in methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also sensitive to pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate-based probes for imaging protease activity in vivo. Another direction is the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in high-throughput screening of protease inhibitors. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can also be used in the development of diagnostic assays for diseases such as cancer and Alzheimer's disease. Finally, the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved sensitivity and specificity for proteases is an area of ongoing research.
Conclusion
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a useful tool for studying the activity of proteases and other enzymes involved in biochemical and physiological processes. Its sensitivity and specificity make it a valuable substrate for detecting protease activity in vitro. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has potential applications in the development of diagnostic assays and imaging probes for diseases such as cancer and Alzheimer's disease. Ongoing research is focused on the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved properties for studying protease activity.
合成方法
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can be synthesized by reacting 3-(3-chlorophenyl)acrylic acid with methyl anthranilate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate.
科学研究应用
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in scientific research. It is a useful tool for studying the mechanism of action of various enzymes and proteins. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is commonly used as a substrate for the detection of protease activity. It is also used as a fluorescent probe for monitoring the activity of various enzymes in real-time. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been used in studies investigating the role of proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
methyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)14-7-2-3-8-15(14)19-16(20)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKWXGMWCZVCR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)

![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)


![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)


![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)